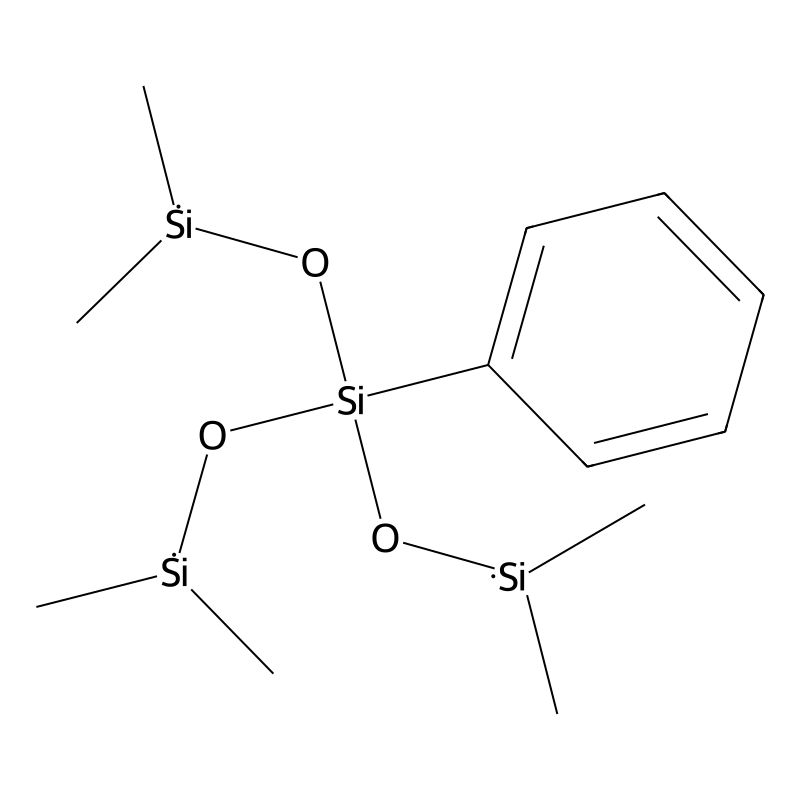

Phenyltris(dimethylsiloxy)silane

Content Navigation

- 1. General Information

- 2. Phenyltris(dimethylsiloxy)silane: A Defined Precursor for High-Performance Phenyl-Functionalized Materials

- 3. Procurement Guide: Why Phenyltris(dimethylsiloxy)silane is Not Interchangeable with Simpler Silanes

- 4. Quantitative Evidence: Performance Advantages of Phenyltris(dimethylsiloxy)silane in Material Formulation

For LED encapsulants and high-temp resins, common methyl silanes yellow and lose optical clarity above 150°C. Phenyltris(dimethylsiloxy)silane (CAS 18027-45-7) solves this: its covalently bonded phenyl group raises the refractive index to ~1.56 and thermal stability to 200°C, while offering stoichiometric control in crosslinking.

- Produces optical-grade silicone encapsulants.

- Yields heat-resistant phenyl resins for aerospace.

- Enables π-π selective stationary phases.

Consistent purity, in stock for immediate shipment.

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Phenyltris(dimethylsiloxy)silane, CAS 18027-45-7, is a well-defined organosilicon compound featuring a central phenyl-substituted silicon atom bonded to three dimethylsiloxy groups. This specific structure makes it a key precursor for incorporating phenyl groups into a siloxane matrix, a common strategy to enhance thermal stability, modify refractive index, and improve compatibility with organic polymers in advanced materials. Its role as a crosslinking agent or monomer is critical in applications where precise control over the final material's properties is required, such as in high-performance resins, optical materials, and specialty elastomers.

References

- [1] Exploring the Phenyltris(dimethylsiloxy)silane Uses in High-Performance Resins. NINGBO INNO PHARMCHEM CO.,LTD. Published April 15, 2026.

- [17] Lee, K.-M., et al. "Thermally Stable Transparent Sol−Gel Based Siloxane Hybrid Material with High Refractive Index for Light Emitting Diode (LED) Encapsulation." Chemistry of Materials, vol. 22, no. 11, 2010, pp. 3436-3443.

Substituting Phenyltris(dimethylsiloxy)silane with more common silanes like methyl-substituted analogs or bulk polydimethylsiloxane (PDMS) often fails to meet critical performance specifications. The covalently bonded phenyl group is the primary driver of its differentiated properties; its removal or replacement with a methyl group typically results in lower thermal stability and a reduced refractive index. For applications in high-temperature electronics, aerospace components, or optical encapsulants, this substitution can lead to material degradation, discoloration, and failure to meet optical requirements. Furthermore, its defined molecular structure provides a level of stoichiometric control and reaction predictability in polymerization and crosslinking that cannot be achieved with undefined silicone oils or resins. Therefore, for synthesizing materials where high thermal resistance and specific optical properties are key procurement drivers, this precise compound is necessary.

References

- [1] Exploring the Phenyltris(dimethylsiloxy)silane Uses in High-Performance Resins. NINGBO INNO PHARMCHEM CO.,LTD. Published April 15, 2026.

- [2] Dvornic, P. R. "High Temperature Stability of Polysiloxanes." In Silicon Compounds: Silanes and Silicones. Gelest, Inc.

- [3] Weir, I., et al. "The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers." Polymer Degradation and Stability, vol. 92, no. 9, 2007, pp. 1771-1779.

- [17] Lee, K.-M., et al. "Thermally Stable Transparent Sol−Gel Based Siloxane Hybrid Material with High Refractive Index for Light Emitting Diode (LED) Encapsulation." Chemistry of Materials, vol. 22, no. 11, 2010, pp. 3436-3443.

Enhanced Thermal Stability: Phenyl Group Significantly Increases Decomposition Temperature Over Methyl Analogs

The incorporation of phenyl groups into a polysiloxane backbone is a well-established method for increasing thermal stability. Materials derived from phenyl-substituted silanes consistently show higher decomposition temperatures compared to their polydimethylsiloxane (PDMS) counterparts. For example, studies on methylphenyl polysiloxanes report an onset of degradation near 400°C, a significant improvement over the 300°C observed for PDMS. This enhancement is attributed to the phenyl group's ability to inhibit depolymerization reactions that dominate the degradation of PDMS below 450°C. For applications requiring long-term performance at elevated temperatures, such as in aerospace or advanced electronics, this ~100°C increase in thermal operating window is a critical performance differentiator.

| Evidence Dimension | Onset Temperature of Thermal Degradation |

| Target Compound Data | ~400 °C (for Phenyl-containing polysiloxanes) |

| Comparator Or Baseline | Polydimethylsiloxane (PDMS): ~300 °C |

| Quantified Difference | Approx. 100 °C higher onset of degradation |

| Conditions | Thermogravimetric Analysis (TGA) |

This substantial increase in thermal stability directly enables the formulation of resins and elastomers for high-temperature applications where methyl-based silicones would fail.

Precursor for High Refractive Index Materials: Achieving Optical Performance Not Possible with Non-Phenyl Siloxanes

Phenyltris(dimethylsiloxy)silane is a key precursor for formulating siloxane-based hybrid materials with a high refractive index, a critical requirement for LED encapsulants and other optical components. A hybrid material synthesized using this compound as a cross-linker achieved a refractive index of approximately 1.56 at 633 nm. This is a significant increase compared to standard methyl-only silicones like PDMS, which typically have a refractive index around 1.40-1.43. The material also demonstrated high thermal stability, resisting yellowing even after prolonged aging at 200°C. This combination of high refractive index and thermal-optical stability is directly attributable to the phenyl group and is essential for maximizing light extraction efficiency and device lifetime in high-power LEDs.

| Evidence Dimension | Refractive Index (n) at 633 nm |

| Target Compound Data | ~1.56 (in a formulated hybrid polymer) |

| Comparator Or Baseline | Standard Polydimethylsiloxane (PDMS): ~1.40-1.43 |

| Quantified Difference | ~9-11% increase in refractive index |

| Conditions | Sol-gel and hydrosilylation synthesis of a siloxane hybrid material for LED encapsulation. |

For optical applications like LED encapsulation, a higher refractive index is not a minor improvement but a fundamental requirement for device efficiency and performance.

Enabling Unique Selectivity in Chromatography as a Stationary Phase Precursor

Phenyl-functionalized silanes are crucial precursors for synthesizing HPLC stationary phases that offer unique separation mechanisms compared to standard alkyl (e.g., C18) phases. The phenyl groups provide π-π interaction capabilities, which allows for selective retention of aromatic, polycyclic, and unsaturated compounds. This alternative selectivity is particularly valuable for separating basic pharmaceuticals or positional isomers where traditional hydrophobic interactions on a C18 column are insufficient. For example, a pentafluorophenylpropyl (PFPP) phase, a derivative class enabled by phenyl silane chemistry, increased the HPLC/ESI-MS signal of the drug oxprenolol by a factor of 16 compared to a C18 phase by allowing the use of a mobile phase with 90% acetonitrile. Using Phenyltris(dimethylsiloxy)silane provides a route to create such tailored stationary phases with reproducible surface chemistry.

| Evidence Dimension | Separation Mechanism & Performance |

| Target Compound Data | Enables π-π interactions for unique selectivity with aromatic compounds. |

| Comparator Or Baseline | Standard C18 Alkyl Phases: Primarily hydrophobic interactions. |

| Quantified Difference | Can increase mass spectrometry signal by up to 16-fold for certain basic drugs due to compatibility with optimal mobile phases. |

| Conditions | High Performance Liquid Chromatography / Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS) of basic pharmaceuticals. |

This compound is a necessary precursor for creating specialized HPLC columns that solve specific separation challenges not addressable by standard C18 columns.

Formulating Thermally Stable Encapsulants and Coatings for High-Power LEDs

As a precursor and crosslinker, this compound is used to synthesize silicone encapsulants with both high thermal stability and a high refractive index (~1.56). This combination is critical for maximizing light output and ensuring long-term reliability in high-power LED packaging, where materials must endure prolonged operation at temperatures of 150-200°C without yellowing.

Manufacturing High-Temperature Resistant Phenyl Silicone Resins and Elastomers

The compound serves as a key building block for phenyl silicone resins used in aerospace, automotive, and industrial applications. The incorporation of the phenyl moiety elevates the material's service temperature significantly compared to standard methyl silicones, enabling use in environments where thermal stability is paramount.

Synthesis of Specialized HPLC Stationary Phases for Pharmaceutical Analysis

This silane is a suitable precursor for creating phenyl-bonded silica stationary phases. These phases are procured by analytical labs and column manufacturers to achieve selective separations of aromatic and polar analytes, such as basic drugs, that are poorly resolved on standard C18 columns, leveraging unique π-π interactions.

References

- [1] Exploring the Phenyltris(dimethylsiloxy)silane Uses in High-Performance Resins. NINGBO INNO PHARMCHEM CO.,LTD. Published April 15, 2026.

- [3] Weir, I., et al. "The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers." Polymer Degradation and Stability, vol. 92, no. 9, 2007, pp. 1771-1779.

- [17] Lee, K.-M., et al. "Thermally Stable Transparent Sol−Gel Based Siloxane Hybrid Material with High Refractive Index for Light Emitting Diode (LED) Encapsulation." Chemistry of Materials, vol. 22, no. 11, 2010, pp. 3436-3443.

- [24] Mei, H., et al. "Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals." Rapid Communications in Mass Spectrometry, vol. 13, no. 8, 1999, pp. 764-770.

- [25] Taylor, T. "Phenyl Stationary Phases for HPLC." Element Lab Solutions Blog.

Physical Description

GHS Hazard Statements

H315 (46.07%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (14.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (46.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (44.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (38.2%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Explore Compound Types